2-Methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carbaldehyde
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Overview
Description
2-Methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carbaldehyde is a heterocyclic compound that features an imidazo[4,5-c]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with formaldehyde and a suitable aldehyde under acidic conditions to form the imidazo[4,5-c]pyridine ring system . The reaction conditions often require refluxing the mixture in a solvent such as ethanol or methanol for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to precisely control the temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carbaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: 2-Methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5-carboxylic acid.
Reduction: 2-Methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5-methanol.
Substitution: Various substituted imidazo[4,5-c]pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic structures.
Biological Studies: It is used in the study of enzyme inhibitors and receptor antagonists due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 2-Methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carbaldehyde involves its interaction with specific molecular targets such as enzymes and receptors. The compound can act as an inhibitor or antagonist by binding to the active site of the target molecule, thereby blocking its activity . This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine: This compound shares a similar core structure but has a triazole ring instead of an imidazole ring.
1-Methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5-carboxylic acid: This compound is an oxidized derivative of 2-Methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carbaldehyde.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of an aldehyde group, which imparts distinct reactivity and biological activity compared to its analogs .
Biological Activity
2-Methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C8H11N3O
- Molecular Weight : 165.19 g/mol
- CAS Number : 485402-49-1
Biological Activity Overview
The biological activity of this compound has been explored in various studies. This compound has shown promise in several areas:
- Antiparasitic Activity :
-
Cytotoxicity :
- In vitro studies demonstrated that modifications to the imidazo[4,5-c]pyridine scaffold can significantly affect cytotoxicity against human cancer cell lines. For instance, certain derivatives showed lower cytotoxicity while maintaining antiparasitic activity, indicating a favorable therapeutic profile .
- Anti-inflammatory Properties :
Structure-Activity Relationship (SAR)
The SAR of imidazo[4,5-c]pyridine derivatives has been extensively studied to optimize their biological activities. Key findings include:
- Substituent Effects : The presence of electron-withdrawing groups (like trifluoromethyl) at specific positions on the imidazo ring can enhance potency while reducing cytotoxicity against non-target cells .
- Modifications : Variations in the nitrogen positioning and substituents on the pyridine ring significantly influence both the affinity for biological targets and overall bioactivity.
Case Study 1: Antitrypanosomal Activity
A study evaluated a series of imidazo[4,5-c]pyridine derivatives for their effectiveness against T. brucei. The most promising candidate demonstrated an EC50 value of 53 nM, indicating potent activity against the parasite while exhibiting minimal cytotoxicity towards HepG2 cells (TC50 > 25 μM) .
Case Study 2: Anti-inflammatory Activity
Research focusing on related compounds revealed that certain derivatives could inhibit COX-2 with IC50 values comparable to established anti-inflammatory drugs like celecoxib. This suggests that modifications to the imidazo scaffold could yield effective anti-inflammatory agents with reduced side effects .
Data Tables
Property | Value |
---|---|
Molecular Formula | C8H11N3O |
Molecular Weight | 165.19 g/mol |
CAS Number | 485402-49-1 |
EC50 (Antiparasitic Activity) | 53 nM |
TC50 (Cytotoxicity) | >25 μM |
IC50 (COX-2 Inhibition) | Comparable to celecoxib |
Properties
Molecular Formula |
C8H11N3O |
---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
2-methyl-3,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbaldehyde |
InChI |
InChI=1S/C8H11N3O/c1-6-9-7-2-3-11(5-12)4-8(7)10-6/h5H,2-4H2,1H3,(H,9,10) |
InChI Key |
GWUORTAWKFBUEL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1)CN(CC2)C=O |
Origin of Product |
United States |
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